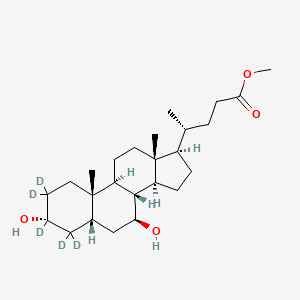

Ursodeoxycholic Acid-d5 Methyl Ester

Vue d'ensemble

Description

Ursodeoxycholic Acid Methyl Ester-d5 (UDCA-d5) is a deuterated analogue of Ursodeoxycholic Acid (UDCA), which is a bile acid naturally found in the human body. It is used for research purposes and is a precursor to manufacture UDCA , which is useful for cholesterol gallstone dissolution and as a fish growth promoter .

Synthesis Analysis

The synthesis of UDCA can be achieved through multiple reactions from plant-source dehydroepiandrosterone (DHEA), with a Mistunobu reaction and regioselective allyl oxidation as the key steps . Another method involves multiple reactions from cheap and commercially available bisnoralcohol (BA) . A biological synthesis method is also being developed, which uses free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates .Molecular Structure Analysis

The molecular formula of UDCA-d5 is C25H37D5O4 . The IUPAC name is methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of UDCA include selective hydrolysis, epimerization of the hydroxy functions (by oxidation and subsequent reduction), and the specific hydroxylation and dehydroxylation of suitable positions in the steroid rings .Physical and Chemical Properties Analysis

UDCA-d5 is soluble in Acetone, Chloroform, and Methanol . It has a molecular weight of 411.63 .Applications De Recherche Scientifique

Recherche anticancéreuse

Ursodeoxycholic Acid-d5 Methyl Ester a montré un potentiel dans la recherche anticancéreuse, en particulier dans l'étude des cellules de carcinome hépatocellulaire . Il a été utilisé pour créer des hybrides avec d'autres agents anticancéreux, tels que la dihydroartémisinine, afin d'améliorer leur stabilité et leur efficacité. Ces hybrides peuvent induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses tout en montrant une cytotoxicité plus faible envers les cellules normales .

Applications en biochimie

En biochimie, ce composé est utilisé pour comprendre le métabolisme des acides biliaires et son rôle dans le traitement des maladies hépatobiliaires. Il sert de composé modèle pour étudier la synthèse biologique de l'UDCA à partir de substrats facilement disponibles comme l'acide chénodésoxycholique .

Pharmacologie

En pharmacologie, this compound est utilisé pour le contrôle qualité (CQ) et l'assurance qualité (AQ) lors de la production commerciale de l'ursodiol. Il est également impliqué dans le processus de dépôt de demande d'autorisation abrégée de mise sur le marché (ANDA) auprès de la FDA et dans des études de toxicité des formulations médicamenteuses .

Toxicologie

Le rôle du composé en toxicologie comprend son utilisation dans le traitement et la prévention des lésions hépatiques idiosyncrasiques induites par les médicaments. Il fait partie des revues systématiques qui évaluent son efficacité à atténuer les dommages hépatiques causés par les médicaments .

Sciences de l'environnement

En sciences de l'environnement, l'accent est mis sur les processus de synthèse et de dégradation du composé. La recherche dans ce domaine vise à développer des méthodes de production de l'UDCA et de ses dérivés respectueuses de l'environnement et durables .

Chimie analytique

Pour la chimie analytique, this compound est important dans le développement de méthodes analytiques pour les acides biliaires. Il est utilisé comme matériau de référence en chromatographie et en spectrométrie de masse pour garantir l'exactitude et la précision des résultats analytiques .

Chimie médicinale

En chimie médicinale, le composé est étudié pour son potentiel thérapeutique et la conception de nouveaux candidats médicaments. C'est une molécule clé dans la synthèse de médicaments qui traitent les troubles du foie et les calculs biliaires .

Recherche clinique

Enfin, en recherche clinique, this compound est utilisé dans l'exploration de nouveaux traitements pour les maladies du foie et comme candidat potentiel pour la thérapie anticancéreuse en raison de sa capacité à réguler les voies de signalisation oncogéniques .

Mécanisme D'action

Target of Action

Ursodeoxycholic Acid-d5 Methyl Ester, also known as Ursodeoxycholic Acid Methyl Ester-d5, primarily targets the liver cells, specifically hepatocytes and cholangiocytes . It exerts anticholestatic effects in various cholestatic disorders . In early-stage primary biliary cirrhosis and primary sclerosing cholangitis, the protection of injured cholangiocytes against the toxic effects of bile acids might prevail .

Mode of Action

This compound works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .

Biochemical Pathways

The compound is involved in various biochemical pathways. It exerts hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . It also stimulates impaired hepatocellular secretion by mainly post-transcriptional mechanisms, including stimulation of synthesis, targeting, and apical membrane insertion of key transporters .

Pharmacokinetics

It is known that the compound is a precursor to manufacture udca (ursodeoxycholic acid), which is useful in cholesterol gallstone dissolution and fish growth promotion .

Result of Action

The compound has been found to be potent against HepG2 cells, causing G0/G1 arrest and inducing reactive oxygen species (ROS), mitochondrial membrane potential loss, and autophagy, which may in turn lead to apoptosis . It is also more stable than DHA, which in part accounts for the increased anticancer activity .

Safety and Hazards

Orientations Futures

The future directions for UDCA-d5 research could involve the development of microbial transformations or chemoenzymatic procedures for the synthesis of UDCA starting from CA or CDCA . This approach could lead to the development of biotransformations with non-pathogenic, easy-to-manage microorganisms, and their enzymes .

Analyse Biochimique

Biochemical Properties

Ursodeoxycholic Acid-d5 Methyl Ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is the Candida antarctica lipase B, which catalyzes the regioselective transesterification of methyl acetoacetate with Ursodeoxycholic Acid . This interaction is crucial for the synthesis of new acetoacetate-Ursodeoxycholic Acid hybrids, which have potential therapeutic applications. Additionally, this compound interacts with other enzymes involved in bile acid metabolism, influencing the overall metabolic pathways of bile acids .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to exert hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . This regulation helps in maintaining liver function and protecting hepatocytes from damage. Moreover, the compound’s impact on cell signaling pathways can lead to changes in gene expression, further influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been found to cause cell cycle arrest and induce reactive oxygen species, mitochondrial membrane potential loss, and autophagy, which may lead to apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent, particularly in the context of hepatocellular carcinoma .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, time course experiments and stability assessments using high-performance liquid chromatography-mass spectrometry have revealed that this compound is more stable than its non-deuterated counterpart . This increased stability contributes to its prolonged effects on cellular processes, making it a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses. For instance, in studies involving hepatocellular carcinoma, higher doses of this compound have been associated with increased cell cycle arrest and apoptosis . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall safety and efficacy of the compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid, flavonoid, and fatty acid metabolism . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to regulate the expression of key enzymes involved in bile acid metabolism, thereby affecting the overall metabolic pathways of bile acids . These interactions highlight the compound’s role in maintaining metabolic homeostasis and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . For instance, this compound is known to interact with bile acid transporters, influencing its distribution within the liver and other tissues . These interactions are essential for the compound’s hepatoprotective effects and its role in cholesterol gallstone dissolution.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize within the mitochondria, where it influences mitochondrial membrane potential and induces autophagy . This subcellular localization is crucial for the compound’s therapeutic effects and its ability to modulate cellular processes at the molecular level.

Propriétés

IUPAC Name |

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1/i9D2,13D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQROVWZGGDYSW-IMKCYHQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662226 | |

| Record name | Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93701-19-0 | |

| Record name | Cholan-24-oic-2,2,3,4,4-d5 acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93701-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)